molecular formula C14H21N3O3S B12225073 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12225073
M. Wt: 311.40 g/mol
InChI Key: KDKHPCRLFVVBLK-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Oxidized derivatives of the oxazole and morpholine rings.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of oxazole and morpholine rings in this compound imparts distinct chemical and biological properties that are not observed in simpler analogs

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3O3S/c1-11-12(8-15-20-11)9-16-2-5-19-13(10-16)14(18)17-3-6-21-7-4-17/h8,13H,2-7,9-10H2,1H3

InChI Key

KDKHPCRLFVVBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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